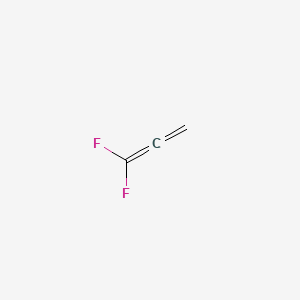

1,2-Propadiene, 1,1-difluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Propadiene, 1,1-difluoro-, also known as 1,1-Difluoroallene, is a chemical compound with the formula C3H2F2. It has a molecular weight of 76.0448 . It is a variant of propadiene where two hydrogen atoms are replaced by fluorine .

Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield via zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium, generated from commercially available 1,1,1-trifluoro-2-iodoethane . Improved syntheses of 1-fluoropropadiene and 1,1-difluoropropadiene are also presented .Molecular Structure Analysis

The molecular structure of 1,2-Propadiene, 1,1-difluoro- consists of a central carbon atom forming collinear spσ bonds to the terminal sp2-hybridized carbons .Applications De Recherche Scientifique

Vibrational Frequencies and Structural Determination

1,2-Propadiene, 1,1-difluoro- has been studied for its vibrational frequencies and structural determination. Jensen (2004) conducted a theoretical examination of the normal mode frequencies and vibrational assignments of this compound using quantum chemistry codes. This research helps in understanding the molecular behavior and structure of 1,2-Propadiene, 1,1-difluoro- (Jensen, 2004).

Synthesis and Reactivity

The synthesis and unique reactivity of 1,2-Propadiene involving cumulative double bonds have been a subject of interest. Yan Wei-wei (2010) discussed synthesizing 1,2-Propadiene via debromonation and carbene rearrangement, highlighting its high yield and ease of handling (Yan Wei-wei, 2010).

Hydrogenation Studies

Research by Oliver and Wells (1977) explored the hydrogenation of alkadienes, including propadiene. Their study provided insights into the selective hydrogenation processes and the formation of different by-products (Oliver & Wells, 1977).

Cross-Enyne Metathesis and Diels–Alder Reaction

Fustero et al. (2013) demonstrated the use of propargylic difluorides in a combination of cross-enyne metathesis and Diels–Alder reactions. This approach leads to the formation of various fluorinated carbo- and heterocyclic derivatives, showcasing the compound's versatility in organic synthesis (Fustero et al., 2013).

Synthesis of Fluorinated Allenes

Dolbier et al. (1982) reported on the improved syntheses of fluorinated allenes, including 1,1-difluoropropadiene. They demonstrated how these allenes react dienophiles and cycloadd regiospecifically, indicating their potential in various chemical reactions (Dolbier et al., 1982).

Catalytic Polymerization

Otsuka et al. (1967) explored the catalytic polymerization of propadiene and related compounds using various metal complexes. Their findings offer valuable insights into the polymerization processes and the structure of resulting polymers (Otsuka et al., 1967).

Propriétés

InChI |

InChI=1S/C3H2F2/c1-2-3(4)5/h1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKSFZGDAZPYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195620 |

Source

|

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propadiene, 1,1-difluoro- | |

CAS RN |

430-64-8 |

Source

|

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)

![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)

![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)

![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)